

Application Notes and Protocols for the Quantification of Binospirone Mesylate

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Compound of Interest

Compound Name: *Binospirone mesylate*

Cat. No.: *B051614*

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These application notes provide detailed methodologies for the quantitative analysis of **Binospirone Mesylate** in pharmaceutical formulations and biological matrices. The following protocols are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of binospirone.^{[1][2]} This method offers excellent specificity and precision.^[1]

Quantitative Data Summary

Parameter	HPLC Method 1 (Bulk Drug)	HPLC Method 2 (Plasma)
Linearity Range	5 - 200 ng/μL[3]	20.0 - 5000 ng/mL[4]
Limit of Quantification (LOQ)	2.5 ng/μL[3]	-
Limit of Detection (LOD)	-	6.51 ng/mL[4]
Accuracy	Acceptable values reported[3]	89.2 - 108%[4]
Precision (Intra-assay %RSD)	≤ 0.38%[3]	≤ 14.6%[4]
Precision (Inter-day %RSD)	≤ 0.80%[3]	-
Column	Ultrasphere C18[3]	Kinetex® C8[4]
Mobile Phase	Gradient with monobasic potassium phosphate buffer (pH 6.9) and acetonitrile-methanol mixture (13:17)[3]	Isocratic with acetonitrile and 10-mM potassium phosphate buffer (pH 6.0)[4]
Detection	Photodiode Array (PDA) at 244 and 210 nm[3]	Fluorescence at λ _{ex} /λ _{em} = 237/380 nm[4]

Experimental Protocol: Stability-Indicating HPLC Method for Bulk Drug

This method is designed to separate binospirone from its potential degradation products, making it suitable for stability studies.[3]

1. Materials and Reagents:

- **Binospirone Mesylate** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium phosphate monobasic (analytical grade)

- Water (HPLC grade)
- Excipients (for specificity studies)

2. Chromatographic Conditions:

- Column: Ultrasphere C18, heated to 40°C[3]
- Mobile Phase: A gradient program utilizing:
 - A: Monobasic potassium phosphate buffer (pH 6.9)
 - B: Acetonitrile-methanol mixture (13:17)
- Gradient Program:
 - Start with 35% B for 5 minutes.
 - Increase to 54% B over 5.5 minutes.[3]
- Flow Rate: Not specified, typically 1.0 mL/min.
- Detection: Photodiode Array (PDA) detector monitoring at 244 nm and 210 nm.[3]

3. Standard Solution Preparation:

- Prepare a stock solution of **Binospirone Mesylate** in a suitable solvent (e.g., methanol or mobile phase).
- Prepare a series of working standard solutions by diluting the stock solution to cover the linearity range (e.g., 5 to 200 ng/μL).[3]

4. Sample Preparation (Forced Degradation Samples):

- Subject **Binospirone Mesylate** to stress conditions such as heat, light, acid/base hydrolysis, and oxidation to generate degradation products.[3]
- Dissolve the stressed samples in the mobile phase to a known concentration.

5. Analysis:

- Inject the standard and sample solutions into the HPLC system.
- Record the chromatograms and integrate the peak areas.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of binospirone in the samples from the calibration curve.

Experimental Workflow: HPLC Analysis

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